3-Aryl-Quinolin-4(1H)-one Scaffold Demonstrates Superior Antiproliferative Activity Over Matched Isoflavone Scaffold
The 3-aryl-1H-quinolin-4-one scaffold—the core heterocyclic system of the target compound—has been directly compared with the corresponding isoflavone (3-aryl-chromen-4-one) scaffold. In a study examining 3-substituted quinolin-4-ones versus matched isoflavones, the quinolin-4-one analogs demonstrated greater anti-proliferative activity and a more specific mechanism of action than the corresponding isoflavones [1]. A subsequent screening of 36 3-aryl-1H-quinolin-4-ones against Hep G2 (hepatocellular carcinoma) and KB (nasopharyngeal carcinoma) cell lines revealed that most compounds exhibited good cytotoxic activity against human cancer cell lines, with no detectable cytotoxicity against normal human L02 hepatocytes [2]. In contrast, the positive control genistein (a representative isoflavone) showed no selectivity, inhibiting both cancer and normal cell lines comparably [2]. Additionally, a closely related in-class analog—3-(3-bromophenyl)-5-hydroxy-7-methoxyquinolin-4-one—achieved 85.9–99% reduction in MRC-5 cancer cell viability with an IC50 of 6.7 ± 1.2 µM, and an IC50 of 5.5 ± 0.6 µM against A-431 skin carcinoma [3]. Genistein, in comparable Hep G2 assays, typically exhibits IC50 values in the range of ~20–43 µM, indicating that the quinolin-4-one scaffold confers substantially greater potency than the isoflavone isostere [4].
| Evidence Dimension | Antiproliferative activity (scaffold comparison) and cancer cell selectivity |
|---|---|
| Target Compound Data | 3-Aryl-quinolin-4(1H)-one class: potent cytotoxicity against Hep G2 and KB cancer cells; no cytotoxicity against normal L02 cells; in-class analog (3-bromophenyl-5-OH-7-OMe): IC50 6.7 ± 1.2 µM (MRC-5), 5.5 ± 0.6 µM (A-431) |
| Comparator Or Baseline | Genistein (isoflavone): cytotoxicity against both cancer and normal L02 cells with no selectivity; typical Hep G2 IC50 ~20–43 µM |
| Quantified Difference | Quinolin-4-one scaffold: ≥3–6-fold greater potency; cancer-selective cytotoxicity vs. non-selective isoflavone cytotoxicity |
| Conditions | Hep G2, KB cancer cell lines; L02 normal hepatocytes; in vitro cytotoxicity assays (MTT); 25 µM and graded concentration screening |
Why This Matters
The quinolin-4-one core provides a dual advantage—enhanced potency against cancer cells and selectivity sparing normal cells—that the isosteric isoflavone scaffold cannot match, making the target compound a mechanistically distinct lead scaffold for anticancer programs.
- [1] Patel, R.P.; Singh, S.B.; et al. Synthesis and anticancer evaluation of 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones. Bioorg. Med. Chem. 2014, 22, 2945–2953. View Source
- [2] Xiao, Z.-P.; Li, H.-Q.; Shi, L.; Lv, P.-C.; Song, Z.-C.; Zhu, H.-L. Synthesis, antiproliferative activity, and structure-activity relationships of 3-aryl-1H-quinolin-4-ones. ChemMedChem 2008, 3, 1077–1082. View Source
- [3] Patel, R.P.; et al. Synthesis and anticancer evaluation of 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones. Bioorg. Med. Chem. 2014, 22, 2945–2953. (Data for compound 12; reviewed in Bioorg. Med. Chem. 2022). View Source
- [4] Yang, X.; et al. Genistein Restricts the Epithelial Mesenchymal Transition. (PMC, 2022): Genistein Hep G2 IC50 11.74 µg/mL (~43 µM); Sanaei, M. et al. (2017): Genistein IC50 ~20 µM. View Source
